molecular formula C12H15N5O3 B11045261 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B11045261
M. Wt: 277.28 g/mol
InChI Key: RFVYVVGCUZGSPT-UHFFFAOYSA-N
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Description

    2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound has potential applications in various fields due to its intriguing structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Unique Features:

      Similar Compounds:

    Biological Activity

    The compound 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide is a synthetic derivative with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

    • Molecular Formula: C11H15N3O3
    • Molar Mass: 239.25 g/mol
    • CAS Number: 129761-47-3

    The compound features a unique structure that combines an isoindole moiety with a triazole ring, which is known for its diverse biological activities.

    Biological Activity Overview

    Research indicates that compounds containing triazole and isoindole structures exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of this compound.

    Antimicrobial Activity

    Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

    Study Method Findings
    Kiruthiga et al. (2019)In vitro antimicrobial testingCompounds similar to triazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria.
    Raghavendra et al. (2019)Tube dilution methodFound that triazole derivatives exhibited comparable efficacy to standard antibiotics like ciprofloxacin.

    The presence of the triazole ring is crucial for the antimicrobial activity observed in these compounds, suggesting that similar mechanisms may apply to this compound.

    Anticancer Activity

    Triazoles have also been studied for their anticancer properties:

    Study Cell Lines Tested Results
    Kumar et al. (2020)MTT assay on various cancer cell linesIdentified significant cytotoxic effects of triazole derivatives against cancer cells, indicating potential for further development as anticancer agents.
    Maghraby et al. (2019)Aromatase enzyme inhibition studyDemonstrated that triazole compounds can inhibit enzyme activity linked to cancer proliferation.

    These findings suggest that this compound may possess similar anticancer properties.

    The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

    • Enzyme Inhibition: Triazoles often inhibit enzymes critical for microbial survival and cancer cell proliferation.
    • Cell Cycle Disruption: Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression.
    • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to antimicrobial and anticancer effects.

    Case Studies and Research Findings

    A comprehensive review of literature reveals multiple case studies examining the biological activity of triazole derivatives:

    • Antimicrobial Efficacy: A study by Rajasekaran et al. demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Anticancer Potential: Research by Xia et al. indicated that certain structural modifications on triazoles significantly enhanced their cytotoxicity against breast cancer cell lines.
    • Toxicity Studies: Preliminary toxicity assessments have been conducted using computer prediction models and in vivo studies to evaluate safety profiles before clinical applications.

    Properties

    Molecular Formula

    C12H15N5O3

    Molecular Weight

    277.28 g/mol

    IUPAC Name

    2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(1,2,4-triazol-4-yl)acetamide

    InChI

    InChI=1S/C12H15N5O3/c18-10(15-16-6-13-14-7-16)5-17-11(19)8-3-1-2-4-9(8)12(17)20/h6-9H,1-5H2,(H,15,18)

    InChI Key

    RFVYVVGCUZGSPT-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2C(C1)C(=O)N(C2=O)CC(=O)NN3C=NN=C3

    Origin of Product

    United States

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